(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds with complex structures like (S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate often involves multi-step reactions and enantioselective catalysis to achieve desired stereochemistry. For example, Meng et al. (2008) described a highly enantioselective sequential hydrogenation process for converting ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, which showcases the type of methodology that might be applicable to synthesizing parts of the target molecule (Meng, Zhu, & Zhang, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule can be characterized using various spectroscopic techniques, including FT-IR, Raman spectroscopy, and X-ray diffraction. Kıbrız et al. (2013) performed a detailed analysis of the molecular structure of a related compound, including vibrational spectra and theoretical calculations, to understand its geometric parameters and electronic properties (Kıbrız et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Studies on related molecules demonstrate various reactions, including dimerization, cyclization, and conjugate additions, which highlight the versatility and reactivity of these compounds. For instance, Lvov et al. (2017) described the base-induced aerobic dimerization of a related compound, revealing insights into potential reactivities (Lvov et al., 2017).
Scientific Research Applications
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
The compound was involved in the synthesis and characterization of new quinazolines, revealing its potential as antimicrobial agents. The study focused on the synthesis of aryl-N-{[({4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl} carbonylamino)amino]thioxo methyl)-amides and their subsequent screening for antibacterial and antifungal activities against pathogens like Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi such as C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).
New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities
The study delved into the reactivity of the compound towards various reagents to synthesize arylidene, pyridine, thiophene, and anilide derivatives, along with their fused derivatives. These newly synthesized products were further evaluated for their antimicrobial activities against bacterial isolates like Escherichia coli, Xanthomonas citri, and fungal isolates like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Synthesis of 5-enamine-4-thiazolidinone Derivatives with Trypanocidal and Anticancer Activity
This research explored the synthesis of novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters and evaluated their trypanocidal activity against parasites like Trypanosoma brucei brucei and Trypanosoma brucei gambiense. Some compounds demonstrated significant anticancer activity against a panel of human tumor cell lines (Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, & Lesyk, 2019).
Production of Ethyl (R)-2-hydroxy-4-phenylbutanoate via Reduction in an Interface Bioreactor
The compound was utilized in an interface bioreactor for the production of ethyl (R)-2-hydroxy-4-phenylbutanoate, a valuable intermediate in synthesizing various anti-hypertension drugs. This study highlighted the microbial reduction process and the high enantiomeric excess achieved in the production of this medically significant compound (Oda, Inada, Kobayashi, & Ohta, 1998).
Biological Evaluation and Pharmacological Activities
Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates
This research focused on synthesizing and evaluating the anti-inflammatory, analgesic, and antioxidant activities of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates. The study also included molecular docking to predict binding modes on cyclooxygenase-1 (COX-1) and COX-2 for the tested compounds, correlating the anti-inflammatory activity with the docking results (Attimarad, Khedr, & Aldhubiab, 2017).
Design, Synthesis, and Evaluation of N-(substituted benzothiazol-2-yl)amides as Anticonvulsant and Neuroprotective
A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effect. The study highlighted the promising potential of these compounds in providing anticonvulsant effects coupled with neuroprotective properties, paving the way for the development of safer and more effective anticonvulsants (Hassan, Khan, & Amir, 2012).
properties
IUPAC Name |
ethyl (2S)-2-[[(2S,6R)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-2-26-21(25)16(11-10-15-7-4-3-5-8-15)23-17-14-28-19(13-22-20(17)24)18-9-6-12-27-18/h3-9,12,16-17,19,23H,2,10-11,13-14H2,1H3,(H,22,24)/t16-,17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNASKBKMMDZKHG-LNLFQRSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CNC2=O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CNC2=O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551715 | |
Record name | Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate | |
CAS RN |
110143-57-2 | |
Record name | Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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